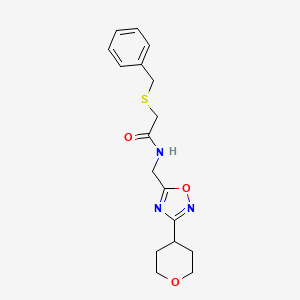

![molecular formula C21H31NO3S B2838149 N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 446028-51-9](/img/structure/B2838149.png)

N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide is involved in various chemical reactions and synthesis processes. For example, reactions of adamantylidene and phenylcarbene with sulfur substrates involve the formation of sulfur ylides, which are intermediates in the synthesis of sulfides (Romashin et al., 2003). Similarly, reductions with lithium in low molecular weight amines and ethylenediamine have been used for the debenzylation of compounds like 1-adamantane-p-toluenesulfonamide (Garst et al., 2000).

Polymeric Materials and Electrosynthesis

This compound has applications in the field of polymer chemistry. It has been used in the electrosynthesis of soluble polymers like poly(2-methoxy-5-alkoxy paraphenylenes), which have various industrial and scientific applications due to their solubility and electrical conductivities (Moustafid et al., 1991).

Host-Guest Chemistry

In host-guest chemistry, certain adamantyl derivatives are used to study the complexation behaviors with other molecules. For instance, adamantyl groups have been found to be unable to thread the cavity of pillar[5]arene, a cyclic compound used in host-guest studies (Ogoshi et al., 2008).

Medicinal Chemistry and Bioactivity

In medicinal chemistry, adamantane-containing compounds are synthesized for their potential therapeutic applications. For example, synthesis and bioactivity studies on new benzenesulfonamide derivatives have been conducted to explore their potential as inhibitors or therapeutic agents (Gul et al., 2016).

Catalysis and Chemical Protection

Adamantane derivatives are also used in catalysis. For instance, a removable water-soluble olefin metathesis catalyst utilizing adamantyl tethered ethylene glycol has been developed, showcasing the utility of these compounds in catalytic processes (Kim et al., 2018). Moreover, these compounds are used for the protection of ketones and aldehydes under basic conditions (Hassner et al., 2012).

Propriétés

IUPAC Name |

N-[2-(1-adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3S/c1-14-6-15(2)20(16(3)7-14)26(23,24)22-4-5-25-21-11-17-8-18(12-21)10-19(9-17)13-21/h6-7,17-19,22H,4-5,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEJGDIROIYESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

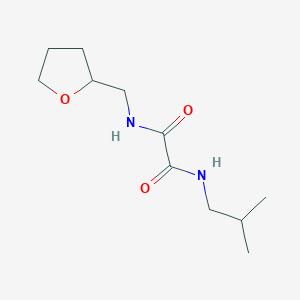

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2838068.png)

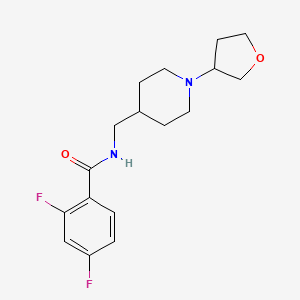

![4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2838071.png)

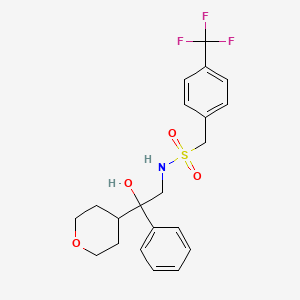

![N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl}acetamide](/img/structure/B2838072.png)

![Diethyl[4-(methylamino)butyl]amine](/img/structure/B2838075.png)

![methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2838077.png)

![N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2838080.png)

![N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2838083.png)

![N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2838085.png)

![1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2838087.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2838089.png)